

An In-depth Technical Guide to the Stereoisomers of 1,3,6-Octatriene

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Compound of Interest

Compound Name: 1,3,6-Octatriene

Cat. No.: B14704478

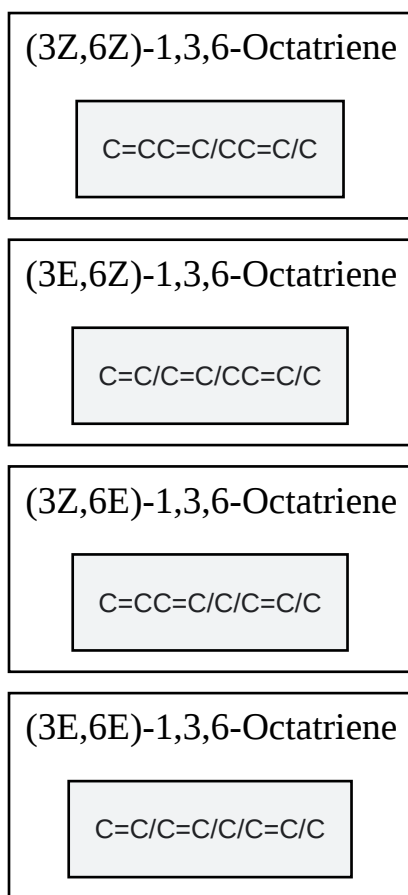
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of **1,3,6-octatriene**, a conjugated triene of interest in various fields of chemical research. Due to the presence of two double bonds capable of geometric isomerism (at positions 3 and 6), **1,3,6-octatriene** can exist as four distinct stereoisomers: (3E,6E), (3Z,6E), (3E,6Z), and (3Z,6Z). This guide details their properties, synthesis, and characterization.

Stereoisomers of 1,3,6-Octatriene

The four possible stereoisomers of **1,3,6-octatriene** are depicted below. The "E" (entgegen) and "Z" (zusammen) nomenclature is used to describe the stereochemistry at the C3-C4 and C6-C7 double bonds.



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Figure 1: The four stereoisomers of **1,3,6-octatriene**.

Physicochemical Properties

The physical and chemical properties of the **1,3,6-octatriene** stereoisomers are crucial for their identification, separation, and application. While experimental data for all isomers is not exhaustively available in the literature, a compilation of known and predicted data is presented in Table 1.

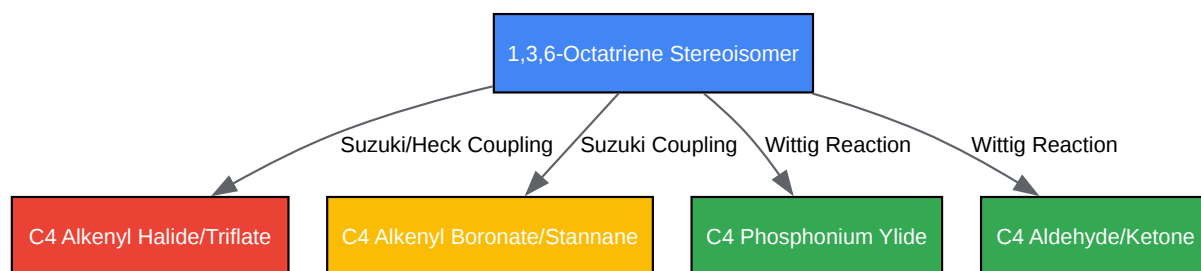
Table 1: Physicochemical Properties of **1,3,6-Octatriene** Stereoisomers

Property	(3E,6E)-1,3,6-Octatriene	(3Z,6E)-1,3,6-Octatriene	(3E,6Z)-1,3,6-Octatriene	(3Z,6Z)-1,3,6-Octatriene
Molecular Formula	C ₈ H ₁₂	C ₈ H ₁₂	C ₈ H ₁₂	C ₈ H ₁₂
Molecular Weight (g/mol)	108.18	108.18	108.18	108.18
CAS Number	22038-69-3[1]	22038-68-2[2]	6430950 (for E,Z mixture)[3]	Not available
Boiling Point (°C)	130.8 (predicted) [4]	130.8 at 760 mmHg[2]	Not available	Not available
Density (g/cm ³)	Not available	0.756[2]	Not available	Not available
Refractive Index	Not available	1.457[2]	Not available	Not available
Flash Point (°C)	Not available	17.6[2]	Not available	Not available
LogP	2.695 (predicted) [5]	2.69480[6]	Not available	Not available

Synthesis of Stereoisomers

The stereoselective synthesis of conjugated trienes like **1,3,6-octatriene** often involves Wittig-type reactions or palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki coupling. The specific stereochemical outcome is dictated by the geometry of the starting materials and the reaction conditions.

A general retrosynthetic approach for the stereocontrolled synthesis of **1,3,6-octatriene** isomers is outlined below. This involves the coupling of a C₄ fragment with a C₄ fragment, where the stereochemistry of the double bonds is pre-defined in the precursors.



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Figure 2: General retrosynthetic strategies for **1,3,6-octatriene** stereoisomers.

Experimental Protocols

While specific, detailed protocols for the synthesis of each **1,3,6-octatriene** stereoisomer are not readily available in published literature, the following general procedures for related transformations can be adapted.

General Protocol for Wittig Reaction:

- **Ylide Generation:** A solution of the appropriate C4 phosphonium salt in a dry, aprotic solvent (e.g., THF, DMSO) is treated with a strong base (e.g., n-butyllithium, sodium hydride) at low temperature (-78 °C to 0 °C) to generate the corresponding ylide. The stereochemistry of the resulting double bond can be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.
- **Reaction with Carbonyl:** The appropriate C4 aldehyde or ketone is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- **Workup and Purification:** The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to yield the desired **1,3,6-octatriene** isomer.

General Protocol for Suzuki Coupling:

- **Reaction Setup:** A mixture of the C4 alkenyl halide or triflate, the C4 alkenyl boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) is prepared in a suitable solvent system (e.g., toluene/water, dioxane/water).
- **Reaction:** The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by TLC or GC.
- **Workup and Purification:** The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to afford the desired **1,3,6-octatriene** stereoisomer.

Separation and Characterization

The separation of the different stereoisomers of **1,3,6-octatriene** can be challenging due to their similar physical properties. High-resolution gas chromatography (GC) with a polar stationary phase is a suitable technique for their analytical separation. For preparative scale, fractional distillation under reduced pressure or preparative GC may be employed.

Characterization of the individual stereoisomers relies heavily on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the **1,3,6-octatriene** isomers. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum are particularly informative for determining the stereochemistry of the double bonds. Generally, a larger J-value (typically 12-18 Hz) is observed for trans (E) coupling, while a smaller J-value (typically 6-12 Hz) is characteristic of cis (Z) coupling. While complete assigned spectra for all isomers are not publicly available, ¹³C NMR data for the (3Z,6E)-isomer has been reported.^[7]

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the isomers. While the electron ionization (EI) mass spectra of geometric isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present. The C-H out-of-plane bending vibrations in the 950-700 cm⁻¹ region can sometimes be used to distinguish between cis and trans double bonds. Trans double bonds

typically show a strong absorption band around $960\text{-}970\text{ cm}^{-1}$, which is absent or weaker for cis double bonds.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding the specific biological activities or signaling pathway interactions of the individual stereoisomers of **1,3,6-octatriene**. As conjugated polyenes, they may have the potential to participate in various biological processes, but further research is required to elucidate any specific roles. Some related compounds, such as other octatrienes, have been identified in natural products and may exhibit antimicrobial or other biological activities.

Conclusion

The stereoisomers of **1,3,6-octatriene** represent a set of interesting targets for organic synthesis and physicochemical studies. While some of their properties have been predicted or are available for specific isomers, a comprehensive experimental characterization of all four stereoisomers is still lacking in the literature. The synthetic strategies and analytical techniques outlined in this guide provide a framework for researchers to further investigate these compounds and explore their potential applications.

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